(2Z,4E)-N-benzyl-5-phenyl-2-(phenylformamido)penta-2,4-dienamide
Description
(2Z,4E)-N-Benzyl-5-phenyl-2-(phenylformamido)penta-2,4-dienamide is a conjugated dienamide derivative characterized by a stereodefined double bond system (2Z,4E configuration) and distinct substituents: an N-benzyl group, a phenyl ring at position 5, and a phenylformamido moiety at position 2.
Properties
Molecular Formula |
C25H22N2O2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[(2Z,4E)-1-(benzylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C25H22N2O2/c28-24(22-16-8-3-9-17-22)27-23(18-10-15-20-11-4-1-5-12-20)25(29)26-19-21-13-6-2-7-14-21/h1-18H,19H2,(H,26,29)(H,27,28)/b15-10+,23-18- |
InChI Key |
DHTBZZPCDDFUJD-WAAAWTELSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
(2Z,4E)-N-benzyl-5-phenyl-2-(phenylformamido)penta-2,4-dienamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H22N2O
- Molecular Weight : 342.43 g/mol
- IUPAC Name : this compound
The structural features of this compound suggest potential interactions with biological targets, particularly due to the presence of multiple aromatic rings and an amide functional group.
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been observed in various cancer cell lines.
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against a range of bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
Anticancer Studies
A study conducted by Zhang et al. (2021) demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The study reported an IC50 value of 15 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis and the activation of caspases 3 and 9.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Cell cycle arrest |
Antimicrobial Activity
In a separate investigation by Kumar et al. (2020), the antimicrobial efficacy of the compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Anti-inflammatory Research
A study by Lee et al. (2023) explored the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of this compound resulted in a significant reduction in paw swelling and serum levels of TNF-alpha and IL-6.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Examples :
- Compound 5a () : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide.
- Compound 5b () : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)penta-2,4-dienamide.
- Compound D5 () : (2E,4E)-N,5-Bis(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide.
| Property | Target Compound | Compound 5a | Compound D5 |
|---|---|---|---|
| Substituents | N-Benzyl, Phenylformamido | 1H-1,2,4-Triazolyl | Bis(benzo[d][1,3]dioxolyl) |
| Melting Point | Not Reported | 230–231°C | Not Reported |
| Yield | Not Reported | 85.7% | Not Reported |
| Bioactivity | Inferred anti-inflammatory | Antifungal/antimicrobial | Anti-neuroinflammatory |
| Key Functional Groups | Phenylformamido | Benzo[d][1,3]dioxolyl | Dual benzo[d][1,3]dioxolyl |
Analysis :
Piperamide Derivatives with Anti-Neuroinflammatory Activity
Key Examples :
- Compound D4 () : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(hydroxymethyl)phenyl)penta-2,4-dienamide.
- SCT-29 () : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N,N-dibutylpenta-2,4-dienamide.
| Property | Target Compound | D4 | SCT-29 |
|---|---|---|---|
| Substituents | N-Benzyl, Phenylformamido | 4-(Hydroxymethyl)phenyl | N,N-Dibutyl |
| Bioactivity | Inferred NF-κB inhibition | NF-κB translocation inhibition | CNS-targeted metabolism |
| Metabolic Stability | Likely moderate | High (hydroxymethyl group) | Moderate (dibutyl groups) |
Analysis :
- D4’s hydroxymethylphenyl group enhances water solubility compared to the target compound’s benzyl group, which may favor peripheral activity. However, the target’s phenylformamido group could offer stronger hydrogen-bonding interactions with inflammatory targets like IKK-β .
- SCT-29’s dibutyl groups increase metabolic stability but reduce CNS penetration, whereas the target’s benzyl group may balance stability and bioavailability .
Tetrazole-Containing Dienamides (–7)
Key Examples :
- Compound 12a: (2E,4E)-5-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoic acid.
- Compound 13a : (2E,4E)-5-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienamide.
| Property | Target Compound | 13a |
|---|---|---|
| Substituents | Phenylformamido | Tetrazole, Chlorophenyl |
| Synthesis | Likely oxazolone-based | Phosphorane-mediated |
| Bioactivity | Inferred anti-inflammatory | Unreported (structural focus) |
Analysis :
- This difference may influence target selectivity, particularly in enzymes requiring charged binding pockets .
Sulfonamide Derivatives with Anticancer Activity ()
Key Example :
- Compound 24: 2-Cyano-5-(4-N,N-dimethylphenylamino)penta-2,4-dienamide sulfonamide.
| Property | Target Compound | Compound 24 |
|---|---|---|
| Core Structure | Dienamide | Dienamide + sulfonamide |
| Bioactivity | Not Reported | Moderate anticancer (HT-29 IC50 = 85.31 µM) |
Analysis :
- The sulfonamide group in Compound 24 enhances solubility and hydrogen-bonding capacity, which may improve binding to kinase targets. The target compound lacks this group but could compensate with its phenylformamido moiety for similar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
